4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane is a chemical compound with the molecular formula C17H23BO2S. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane typically involves the reaction of 5-(propan-2-yl)-1-benzothiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted benzothiophenes, depending on the reactants used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the benzothiophene moiety and the boronic ester group. These features confer distinct reactivity and stability, making it a valuable reagent in various chemical processes .
Biological Activity
4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₃BO₂S
- Molecular Weight : 302.24 g/mol
- CAS Number : Not specified in the sources.
- Structure : The compound features a dioxaborolane ring and a benzothiophene moiety which may contribute to its biological activity.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antitumor Activity
Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study : A related dioxaborolane compound demonstrated effectiveness against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes. Preliminary studies indicate that it may inhibit certain proteases involved in tumor progression:
- Enzyme Targeting : Research on similar dioxaborolanes has shown inhibition of serine proteases that are critical in cancer metastasis .
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Inhibition of serine proteases | |
Antimicrobial | Increased susceptibility in bacteria |
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds that could provide insights into the biological mechanisms at play. For example:
- Synthesis Studies : Various synthetic routes have been explored to produce derivatives of dioxaborolanes with enhanced biological activity.
- Photophysical Studies : Compounds with similar structures have been evaluated for their luminescent properties which may correlate with their biological efficacy .
Properties
Molecular Formula |
C17H23BO2S |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-propan-2-yl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2S/c1-11(2)12-7-8-14-13(9-12)10-15(21-14)18-19-16(3,4)17(5,6)20-18/h7-11H,1-6H3 |
InChI Key |
CSWPGNXELYTUFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C(C)C |
Origin of Product |
United States |
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